molecular formula C6H15N B1316500 N,2,2-trimethylpropan-1-amine CAS No. 26153-91-3

N,2,2-trimethylpropan-1-amine

Cat. No. B1316500
CAS RN: 26153-91-3
M. Wt: 101.19 g/mol
InChI Key: UQGXHNDRCRTZAC-UHFFFAOYSA-N
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Description

“N,2,2-trimethylpropan-1-amine” is a chemical compound with the molecular formula C6H15N . It is also known as N-methyl-N-neopentylamine .


Molecular Structure Analysis

The molecular structure of “N,2,2-trimethylpropan-1-amine” consists of a central nitrogen atom bonded to a hydrogen atom and three carbon atoms. Two of the carbon atoms are part of a trimethyl group (CH3)3, and the other is part of a propyl group (CH2)3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N,2,2-trimethylpropan-1-amine” are not available, amines in general can undergo a variety of reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

“N,2,2-trimethylpropan-1-amine” has a molecular weight of 101.19 . It has a boiling point of 81.8±8.0 °C at 760 mmHg and a vapor pressure of 80.6±0.1 mmHg at 25°C . It also has a flash point of -7.4±8.5 °C .

Scientific Research Applications

Catalytic Amination of Biomass-Based Alcohols

N,2,2-trimethylpropan-1-amine plays a role in the catalytic amination of biomass-based alcohols, contributing to the sustainable production of amines. This process is crucial for manufacturing various chemicals used in agrochemicals, pharmaceuticals, and food additives, showcasing the compound's utility in green chemistry and sustainability efforts (Pera‐Titus & Shi, 2014).

Synthesis of Non-Isocyanate Polyurethanes

The compound is involved in the synthesis of non-isocyanate polyurethanes, highlighting its role in creating safer and more environmentally friendly polymeric materials. This application is particularly relevant in developing biobased polyhydroxyurethanes, which are crucial for various industrial applications, including coatings and adhesives (Camara et al., 2014).

Improvement of Soy Protein Isolate Films

In materials science, N,2,2-trimethylpropan-1-amine is used to enhance the physico-chemical properties of soy protein isolate films through cross-linking mechanisms. This application demonstrates the compound's potential in improving biodegradable packaging materials, which is vital for reducing plastic waste and environmental impact (Kang et al., 2016).

Novel Synthetic Approaches in Organic Chemistry

The compound facilitates innovative synthetic approaches in organic chemistry, such as the novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines, illustrating its importance in expanding the toolbox of synthetic chemists for creating complex molecular structures (Mekhael et al., 2002).

Development of Thermo-Responsive Drug Carriers

N,2,2-trimethylpropan-1-amine is utilized in designing thermo-responsive hyperbranched poly(amine-ester)s as acid-sensitive drug carriers. This application underscores the compound's role in advancing drug delivery technologies, particularly in creating responsive systems that can improve the targeting and efficacy of therapeutic agents (Pang et al., 2011).

Safety and Hazards

“N,2,2-trimethylpropan-1-amine” is a chemical that needs to be handled with care. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N,2,2-trimethylpropan-1-amine” are not available, research in the field of amines is ongoing. For instance, there are developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . This could potentially open up new avenues for the use of amines like “N,2,2-trimethylpropan-1-amine”.

properties

IUPAC Name

N,2,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2,3)5-7-4/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGXHNDRCRTZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512732
Record name N,2,2-Trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2-trimethylpropan-1-amine

CAS RN

26153-91-3
Record name N,2,2-Trimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethylpropyl)(methyl)amine
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